Praseodymium(3+);triiodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Praseodymium(3+);triiodide, also known as praseodymium(III) iodide, is an inorganic compound consisting of the rare-earth metal praseodymium and iodine. It has the chemical formula PrI₃ and forms hygroscopic green crystals. This compound is soluble in water and has a density of 5.8 g/cm³ .

准备方法

Praseodymium(3+);triiodide can be synthesized through several methods:

Heating Praseodymium and Iodine: This method involves heating praseodymium metal with iodine in an inert atmosphere to produce praseodymium(III) iodide.

Reaction with Mercury(II) Iodide: Praseodymium can also react with mercury(II) iodide to form praseodymium(III) iodide.

Dissolving Praseodymium(III) Oxide in Hydroiodic Acid: Dissolving praseodymium(III) oxide in concentrated aqueous hydroiodic acid yields praseodymium(III) iodide nonahydrate (PrI₃·9H₂O).

化学反应分析

Praseodymium(3+);triiodide undergoes various chemical reactions:

Formation of Compounds with Hydrazine: It forms compounds like I₃Pr·3N₂H₄·4H₂O, which are pale yellow crystals soluble in methanol.

Formation of Compounds with Urea: It reacts with urea to form I₃Pr·5CO(NH₂)₂, which has pale green crystals.

Formation of Compounds with Thiourea: It forms I₃Pr·2CS(NH₂)₂·9H₂O, a green crystal.

Reaction with Praseodymium Metal: At elevated temperatures, praseodymium(III) iodide reacts with praseodymium metal to form praseodymium diiodide (PrI₂).

科学研究应用

Praseodymium(3+);triiodide has several scientific research applications:

作用机制

The mechanism of action of praseodymium(3+);triiodide involves its ability to form stable complexes with various ligands. These complexes can participate in various chemical reactions, including oxidation and reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands involved .

相似化合物的比较

Praseodymium(3+);triiodide can be compared with other praseodymium halides:

Praseodymium(III) Fluoride (PrF₃): A green crystalline solid used in various industrial applications.

Praseodymium(III) Chloride (PrCl₃): A light green solid used in Lewis acid-base complexes.

Praseodymium(III) Bromide (PrBr₃): A stable bromide with a tricapped trigonal prismatic geometry.

Each of these compounds has unique properties and applications, making this compound distinct in its solubility and reactivity with various ligands.

生物活性

Praseodymium(3+);triiodide, commonly represented as PrI₃, is an inorganic compound consisting of praseodymium and iodine. While it is primarily known for its physical and chemical properties, its biological activity has garnered attention in recent years. This article delves into the biological implications of PrI₃, examining its interactions with biological systems, potential applications, and relevant research findings.

Praseodymium(III) iodide forms green crystals and is soluble in water. It adopts an orthorhombic crystal structure and can be synthesized through various methods, including the reaction of praseodymium metal with iodine or mercury(II) iodide under controlled conditions . The compound exhibits hygroscopic properties and can form hydrates, such as PrI₃·9H₂O, which are relevant for its solubility and reactivity in biological contexts .

Biological Role and Toxicity

Despite its widespread industrial applications, praseodymium has no known essential biological role. Research indicates that it exhibits low toxicity levels, making it a candidate for further investigation in biological systems . However, the lack of established biological functions suggests that its interactions may primarily be of a toxicological nature rather than beneficial.

Case Studies on Biological Activity

Recent studies have explored the biosorption capabilities of living organisms concerning praseodymium ions. A notable investigation involved the use of Arthrospira platensis (spirulina) biomass to remove Pr(III) ions from aqueous solutions. The study demonstrated that Pr(III) did not significantly alter the growth rate of the cyanobacteria, indicating a potential for bioremediation applications without detrimental effects on the organism's viability .

Key Findings from Case Studies:

- Biosorption Efficiency : The maximum removal efficiency of Pr(III) was achieved at pH 3.0, with a reported removal rate of up to 73% under optimal conditions .

- Sorption Capacity : The theoretical maximum adsorption capacity was estimated at 99.3 mg/g for A. platensis , which is competitive compared to other biosorbents like crab shells and orange peels .

- Functional Groups Involved : The interaction between Pr(III) and the cyanobacterial surface was facilitated by various functional groups (e.g., C=O, C-O-C), highlighting the potential for ion exchange mechanisms .

Research Findings

The exploration of praseodymium's interactions within biological systems has been limited but promising. Key studies have focused on:

- Biosorption Mechanisms : Investigations into how praseodymium ions interact with cellular components provide insights into potential detoxification strategies using living organisms.

- Environmental Implications : Understanding the behavior of PrI₃ in aquatic environments can inform ecological risk assessments, particularly concerning rare earth elements' accumulation in food chains.

Summary Table of Key Properties

| Property | Value |

|---|---|

| Chemical Formula | PrI₃ |

| Crystal Structure | Orthorhombic |

| Solubility | Soluble in water |

| Toxicity | Low |

| Maximum Biosorption Capacity | 99.3 mg/g (A. platensis) |

属性

CAS 编号 |

13813-23-5 |

|---|---|

分子式 |

I3Pr |

分子量 |

521.6211 g/mol |

IUPAC 名称 |

triiodopraseodymium |

InChI |

InChI=1S/3HI.Pr/h3*1H;/q;;;+3/p-3 |

InChI 键 |

PVEVRIVGNKNWML-UHFFFAOYSA-K |

SMILES |

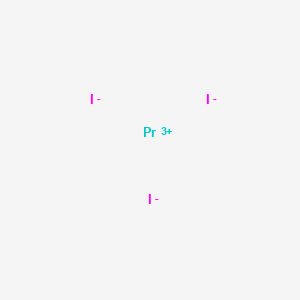

[I-].[I-].[I-].[Pr+3] |

规范 SMILES |

I[Pr](I)I |

Key on ui other cas no. |

13813-23-5 |

物理描述 |

Powder; [MSDSonline] |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。